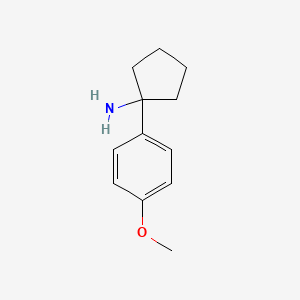1-(4-Methoxyphenyl)cyclopentanamine
CAS No.: 75095-85-1
Cat. No.: VC16469589
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 75095-85-1 |
|---|---|
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)cyclopentan-1-amine |
| Standard InChI | InChI=1S/C12H17NO/c1-14-11-6-4-10(5-7-11)12(13)8-2-3-9-12/h4-7H,2-3,8-9,13H2,1H3 |
| Standard InChI Key | AXOUBGWNQDCRAW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2(CCCC2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 1-(4-methoxyphenyl)cyclopentanamine is C₁₂H₁₇NO, with a molar mass of 191.27 g/mol. Its hydrochloride derivative (C₁₂H₁₈ClNO) has a molar mass of 227.73 g/mol . The compound features a cyclopentane ring fused to a 4-methoxyphenyl group, with an amine substituent at the bridgehead position. The methoxy group (-OCH₃) at the para position of the phenyl ring contributes to its electronic and steric profile, influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
Synthesis and Production
Industrial Synthesis Routes
The synthesis of 1-(4-methoxyphenyl)cyclopentanamine hydrochloride is detailed in patent WO2015159170A2, which describes a multi-step enantioselective process :
-
Condensation: 4-Methoxyacetophenone reacts with (1S,2R)-(+)-norephedrine in benzene using molecular sieve 4A to form an imine intermediate.
-
Reduction: The imine is hydrogenated using Adams' catalyst (platinum oxide) to yield a diastereomeric amine.
-
Oxidative Resolution: Sodium metaperiodate cleaves the norephedrine moiety, producing (S)-(-)-1-(4-methoxyphenyl)ethylamine with 57% optical purity.
-
Enzymatic Resolution: Lipase B catalyzes further purification, achieving 78% enantiomeric excess (e.e.).
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | 4A molecular sieve, benzene, Δ | Imine formation (Yield: 85–90%) |
| Reduction | H₂, Adams' catalyst, 40–50°C | Diastereomeric amine (Yield: 75%) |
| Resolution | NaIO₄, H₂O/MeOH | 57% e.e. |
| Enzymatic | Lipase B, pH 7.0, 30°C | 78% e.e. |
Chirality and Optical Activity
The patent highlights the challenge of achieving high enantiomeric purity. Asymmetric hydroboration using (S)-quinap and catecholborane improved optical purity to 98% e.e., making this method preferable for pharmaceutical applications .
Applications and Research Findings
Pharmaceutical Intermediates
1-(4-Methoxyphenyl)cyclopentanamine serves as a precursor in the synthesis of neuromodulators and serotonin reuptake inhibitors. Its rigid bicyclic structure mimics natural alkaloids, enabling binding to central nervous system receptors .
Material Science
The compound’s aromatic and amine functionalities make it a candidate for polymer cross-linking agents. Research into its use in epoxy resins and conductive polymers is ongoing, though published data remain limited .
| GHS Code | Hazard Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear protective gloves |
| H319 | Causes serious eye irritation | Use eye protection |
| H335 | May cause respiratory irritation | Ensure adequate ventilation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume